Cas no 2098040-48-1 (1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol)
![1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol structure](https://www.kuujia.com/scimg/cas/2098040-48-1x500.png)
1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-[(tert-butylsulfanyl)methyl]cyclopentan-1-ol
- 1-(tert-butylsulfanylmethyl)cyclopentan-1-ol
- 1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol
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- Inchi: 1S/C10H20OS/c1-9(2,3)12-8-10(11)6-4-5-7-10/h11H,4-8H2,1-3H3
- InChI Key: REYSNOPECJUKJA-UHFFFAOYSA-N
- SMILES: S(C(C)(C)C)CC1(CCCC1)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 142
- XLogP3: 2.3
- Topological Polar Surface Area: 45.5
1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1912-2314-0.25g |
1-[(tert-butylsulfanyl)methyl]cyclopentan-1-ol |
2098040-48-1 | 95%+ | 0.25g |
$183.0 | 2023-09-06 | |
Life Chemicals | F1912-2314-1g |
1-[(tert-butylsulfanyl)methyl]cyclopentan-1-ol |
2098040-48-1 | 95%+ | 1g |
$204.0 | 2023-09-06 | |
TRC | T146376-1g |
1-[(tert-butylsulfanyl)methyl]cyclopentan-1-ol |
2098040-48-1 | 1g |
$ 295.00 | 2022-06-03 | ||
Life Chemicals | F1912-2314-10g |
1-[(tert-butylsulfanyl)methyl]cyclopentan-1-ol |
2098040-48-1 | 95%+ | 10g |
$857.0 | 2023-09-06 | |
TRC | T146376-100mg |
1-[(tert-butylsulfanyl)methyl]cyclopentan-1-ol |
2098040-48-1 | 100mg |
$ 50.00 | 2022-06-03 | ||
Life Chemicals | F1912-2314-0.5g |
1-[(tert-butylsulfanyl)methyl]cyclopentan-1-ol |
2098040-48-1 | 95%+ | 0.5g |
$193.0 | 2023-09-06 | |
Life Chemicals | F1912-2314-2.5g |
1-[(tert-butylsulfanyl)methyl]cyclopentan-1-ol |
2098040-48-1 | 95%+ | 2.5g |
$408.0 | 2023-09-06 | |
Life Chemicals | F1912-2314-5g |
1-[(tert-butylsulfanyl)methyl]cyclopentan-1-ol |
2098040-48-1 | 95%+ | 5g |
$612.0 | 2023-09-06 | |
TRC | T146376-500mg |
1-[(tert-butylsulfanyl)methyl]cyclopentan-1-ol |
2098040-48-1 | 500mg |
$ 185.00 | 2022-06-03 |
1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol Related Literature
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1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
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Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
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Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
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Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
Additional information on 1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol
Introduction to 1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol (CAS No. 2098040-48-1)
1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol, identified by its Chemical Abstracts Service number 2098040-48-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a cyclopentanone backbone substituted with a (tert-butylsulfanyl)methyl group, has garnered attention due to its unique structural features and potential biological activities. The presence of both a sulfur-containing moiety and a bulky tert-butyl group suggests diverse interactions with biological targets, making it a promising candidate for further investigation in drug discovery and development.
The structural motif of 1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol is particularly noteworthy for its potential in modulating biological pathways. The cyclopentanone ring is a common scaffold in natural products and pharmacologically active compounds, often serving as a core structure that enhances binding affinity and metabolic stability. The introduction of the (tert-butylsulfanyl)methyl group at the 1-position introduces both steric hindrance and electronic properties that can influence the compound's interactions with biological receptors. This dual functionality makes it an intriguing molecule for exploring novel therapeutic strategies.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that the (tert-butylsulfanyl)methyl group may act as a key pharmacophore, engaging in hydrophobic interactions or π-stacking with target proteins. Meanwhile, the sulfur atom could participate in hydrogen bonding or coordinate with metal ions, further enhancing binding specificity. These insights are derived from large-scale virtual screening campaigns, which have become indispensable tools in modern drug discovery pipelines.
In the realm of medicinal chemistry, modifications to heterocyclic scaffolds like cyclopentanone are frequently explored to optimize pharmacokinetic properties and bioavailability. The (tert-butylsulfanyl)methyl substituent not only adds bulk but also introduces a polar sulfur atom, which can improve solubility and cell membrane permeability. Such structural features are critical for designing compounds that exhibit favorable pharmacological profiles. Moreover, the cyclopentanone ring itself is known for its ability to mimic certain natural products, which have been successfully utilized as lead compounds in drug development.
Current research in synthetic organic chemistry has focused on developing efficient methodologies for constructing complex molecules like 1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol. Transition-metal-catalyzed reactions, such as palladium-mediated cross-coupling and copper-induced sulfide formations, have emerged as powerful tools for introducing sulfur-containing groups into aromatic and heterocyclic systems. These advances have not only streamlined synthetic routes but also enabled access to novel derivatives with tailored biological activities.
The potential applications of 1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol extend beyond traditional small-molecule drug discovery. Its unique structural features make it an attractive candidate for developing enzyme inhibitors or receptor modulators targeting neurological disorders, inflammatory diseases, or metabolic conditions. For instance, studies on related sulfide-containing compounds have shown promise in modulating enzyme activity through allosteric regulation or covalent binding mechanisms. Such findings underscore the importance of exploring structurally diverse scaffolds in uncovering new therapeutic agents.
From a computational biology perspective, machine learning models have been trained on large datasets of bioactive molecules to predict their biological effects accurately. These models often highlight key structural determinants responsible for activity, such as the presence of specific functional groups or spatial arrangements of atoms. In the case of 1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol, both the cyclopentanone moiety and the (tert-butylsulfanyl)methyl group are flagged by such algorithms as potential pharmacophores, reinforcing their significance in biological interactions.
The synthesis and characterization of this compound have also contributed to our understanding of stereochemistry in medicinal chemistry. The tert-butyl group's orientation relative to the sulfur atom can significantly influence binding affinity and selectivity. Advanced spectroscopic techniques, including NMR spectroscopy and X-ray crystallography, have been employed to elucidate its three-dimensional structure and confirm its stereochemical integrity. Such detailed structural information is crucial for designing derivatives with enhanced efficacy or reduced toxicity.
Looking ahead, the exploration of 1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol and its derivatives will likely benefit from interdisciplinary approaches combining synthetic chemistry, computational modeling, and experimental biology. Collaborative efforts between academia and industry are essential for translating laboratory findings into clinical applications efficiently. As our understanding of molecular recognition continues to evolve, compounds like this one will serve as valuable building blocks for next-generation therapeutics.
In summary,1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol (CAS No. 2098040-48-1) represents a fascinating example of how structural complexity can be leveraged to develop biologically active molecules. Its unique combination of functional groups positions it as a promising candidate for further exploration in drug discovery programs targeting various diseases. With ongoing advancements in synthetic methodologies and computational tools, this compound exemplifies the dynamic interplay between chemistry and biology that drives innovation in pharmaceutical sciences.
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